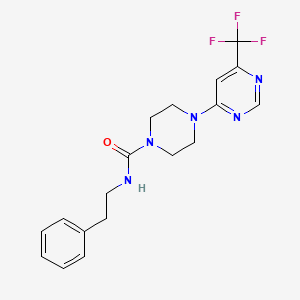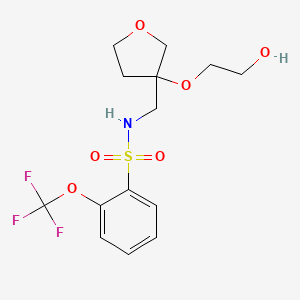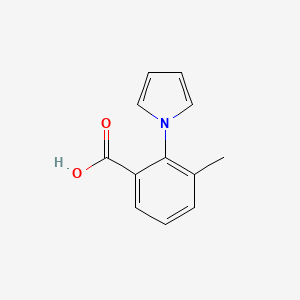![molecular formula C12H10BrClF2N2O2S B2447023 1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine CAS No. 477848-82-1](/img/structure/B2447023.png)
1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine” is a chemical substance with the CAS number 477848-82-1 . It is a product available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often occur at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . Both SN1 and SN2 reactions can occur at the benzylic position .Wissenschaftliche Forschungsanwendungen
Reactivity and Substitution in Diazepines
Bromination and Halogenation: Diazepines, such as the one , often undergo bromination at specific positions, leading to potential applications in chemical synthesis and modification. For example, 2,3-dihydro-1H-1,4-diazepines typically undergo bromination at the 6-position, and phenyl substituents are generally unaffected. This reactivity can be important for developing new compounds with potential pharmaceutical applications (Gorringe et al., 1969).
Electrophilic Substitution Reactions: The reactivities of positions in the diazepine ring towards electrophilic substitution by bromine have been studied, revealing insights into the synthesis of halogenated diazepines. This could inform the development of novel compounds with varied biological activities (Barnett et al., 1971).
Biological Activity and Synthesis
Synthesis of Biologically Active Diazepines: Research into the synthesis of 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety has demonstrated their potential antimicrobial, antifungal, and anthelmintic activity. This suggests possible applications in developing new therapeutic agents (Saingar et al., 2011).
Rho-Kinase Inhibition: Certain diazepine derivatives, such as hexahydro-1-(isoquinoline-5-sulfonyl)-1H-1,4-diazepine, have been identified as selective inhibitors of Rho-kinase. This suggests potential therapeutic applications in diseases where Rho-kinase plays a significant role, such as in ocular hypertensive conditions (Tamura et al., 2005).
Structural and Mechanistic Insights
Mechanism of Hydrolysis: The alkaline hydrolysis mechanism of diazepam, a related diazepine compound, has been studied, providing insights into the structural transformation of diazepines in different environments. This information is critical for understanding the stability and reactivity of diazepine-based compounds (Yang, 1998).
Crystal Structures of Diazepines: Studies on the crystal structure of diazepine derivatives, such as the formation of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, offer valuable information on the physical and chemical properties of these compounds, which is essential for their application in material science and pharmaceutical development (Ahumada et al., 2016).
Novel Synthesis Approaches
- Aza-[5+2] Cycloaddition: The synthesis of 1,4-diazepines through aza-[5+2] cycloaddition offers an innovative approach to creating sulfonylated diazepines, expanding the toolkit for chemists in drug design and development (Heo et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5-[chloro(difluoro)methyl]-2,3-dihydro-1,4-diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClF2N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGAUJDNYINII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)Cl)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromophenyl)sulfonyl]-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)
![9-(4-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446941.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2446943.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2446945.png)

![N-(2-cyanoethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2446948.png)
![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446949.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2446954.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2446956.png)



